Product packaging for 3,4'-Dimethoxybiphenyl(Cat. No.:CAS No. 84591-12-8)

3,4'-Dimethoxybiphenyl

Cat. No.: B2794543
CAS No.: 84591-12-8
M. Wt: 214.264
InChI Key: FLGIATBXANRPOT-UHFFFAOYSA-N
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Description

3,4'-Dimethoxybiphenyl (CAS 17423-55-1) is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . This compound belongs to the class of biphenyl derivatives, characterized by two benzene rings connected by a single bond, with methoxy groups substituted at the 3 and 4' positions. This chemical serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. It is notably involved in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in complex molecule construction . The compound and its derivatives are subjects of research in various fields, including materials science and medicinal chemistry, where they are explored for potential applications such as antiviral activity . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B2794543 3,4'-Dimethoxybiphenyl CAS No. 84591-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-8-6-11(7-9-13)12-4-3-5-14(10-12)16-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGIATBXANRPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3,4 Dimethoxybiphenyl and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. Several named reactions have become indispensable in the synthesis of unsymmetrical biaryls like 3,4'-Dimethoxybiphenyl. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium.

Palladium-Catalyzed Suzuki–Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. gre.ac.uktcichemicals.com The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. tcichemicals.comyoutube.com

A relevant example is the synthesis of 3,4-dimethoxy-4'-nitro-1,1'-biphenyl, a derivative of the target compound. This was achieved through the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene with 3,4-dimethoxyphenylboronic acid. nih.gov The reaction was carried out in a methanol/water solvent system using palladium(II) acetate as the catalyst and potassium carbonate as the base. nih.gov

Table 1: Suzuki-Miyaura Coupling for the Synthesis of a this compound Derivative nih.gov

Aryl HalideArylboronic AcidCatalystBaseSolventProduct
1-Bromo-4-nitrobenzene3,4-Dimethoxyphenylboronic acidPd(OAc)₂K₂CO₃Methanol/Water3,4-Dimethoxy-4'-nitro-1,1'-biphenyl

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. youtube.com

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is another powerful method for carbon-carbon bond formation, which couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. jk-sci.com This reaction is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org

While a specific example for the direct synthesis of this compound via Negishi coupling is not detailed in the provided context, the general applicability for aryl-aryl bond formation is well-established. researchgate.net The reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org The choice of catalyst can be either palladium or nickel, with palladium catalysts generally offering higher chemical yields and broader functional group tolerance. wikipedia.org

Table 2: General Parameters for Negishi Cross-Coupling Reactions

ComponentExamples
Organozinc ReagentArylzinc halides, Alkylzinc halides
Organic Halide/TriflateAryl iodides, bromides, chlorides, triflates
CatalystPd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂
LigandPPh₃, dppe, dppp

Kumada Cross-Coupling Reactions

The Kumada cross-coupling reaction, one of the earliest transition metal-catalyzed cross-coupling methods, utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgnrochemistry.com This reaction is particularly useful for generating carbon-carbon bonds and is considered a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org

The reaction mechanism involves the oxidative addition of the organic halide to the catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. nrochemistry.com While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance compared to other cross-coupling reactions like the Suzuki or Negishi couplings. jk-sci.com

Table 3: Key Features of Kumada Cross-Coupling

FeatureDescription
Organometallic ReagentGrignard Reagent (R-MgX)
ElectrophileAryl or Vinyl Halides
CatalystsNickel(II) or Palladium(II) complexes
Common Ligandsdppe, dppp

Stille Cross-Coupling Reactions

The Stille cross-coupling reaction involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org A significant advantage of the Stille reaction is the air and moisture stability of the organostannane reagents, which are often commercially available or readily synthesized. wikipedia.orgorgsyn.org This reaction exhibits broad functional group compatibility and is widely used in the synthesis of complex molecules, including natural products. nih.gov

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Advancements in ligand design, such as the use of bulky, electron-rich phosphine ligands, have expanded the scope of the Stille reaction to include less reactive aryl chlorides and allow for milder reaction conditions. nih.gov The main drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

Table 4: Components of the Stille Cross-Coupling Reaction

ComponentExamples
OrganostannaneAryl-SnR₃, Vinyl-SnR₃ (R = Me, Bu)
ElectrophileAryl/Vinyl Halides (I, Br, Cl), Triflates
CatalystPd(PPh₃)₄, Pd(OAc)₂
AdditivesCu(I) salts, CsF

Ullmann Reaction and its Variants

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds through the copper-mediated coupling of two aryl halides at high temperatures. thermofisher.comorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions and is typically limited to electron-deficient aryl halides. wikipedia.org

Modern variations of the Ullmann reaction have been developed to overcome these limitations, including the use of palladium and nickel catalysts, which allow for milder reaction conditions and a broader substrate scope. wikipedia.org An example of a related synthesis is the tracking of the conversion of 1-bromo-4-methoxybenzene to 4,4'-dimethoxybiphenyl on a copper surface, demonstrating the formation of a dimethoxybiphenyl structure via this methodology. nsf.gov Despite the development of palladium-catalyzed methods, Ullmann-type reactions remain relevant, particularly in large-scale industrial applications. umass.edu

Table 5: Comparison of Classical and Modern Ullmann Reactions

FeatureClassical Ullmann ReactionModern Variants
MetalCopperCopper, Palladium, Nickel
SubstrateElectron-deficient aryl halidesBroader scope of aryl halides
ConditionsHigh temperaturesMilder conditions

Other Metal-Mediated Approaches

Beyond the primary named reactions, other metal-mediated approaches contribute to the synthesis of biphenyl (B1667301) structures. For instance, iron-based catalysts have been explored for Kumada-type couplings. wikipedia.org Additionally, modifications to existing protocols, such as the use of water as a solvent in Suzuki-Miyaura couplings from a green chemistry perspective, represent ongoing advancements in the field. tcichemicals.com While not a cross-coupling reaction, the deamination of tetrazotized o-dianisidine has been used to prepare 3,3'-dimethoxybiphenyl, showcasing alternative, though often less direct, synthetic routes. orgsyn.org

Classical Coupling Reactions

Classical coupling reactions represent foundational methods for the formation of carbon-carbon bonds, essential in the synthesis of biphenyl compounds.

Wurtz–Fittig Reaction Mechanisms

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, is a significant method for creating substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal in the presence of dry ether. unacademy.combyjus.comwikipedia.orgquora.com This reaction is particularly useful for generating asymmetrical products, especially when the halide reactants have different chemical reactivities. unacademy.comwikipedia.org The synthesis of biphenyl compounds can also be achieved using this method, sometimes enhanced by the use of ultrasound. unacademy.comwikipedia.org

The mechanism of the Wurtz-Fittig reaction can be described through two primary pathways byjus.com:

Organo-Alkali Mechanism: This pathway involves the formation of an intermediate organo-alkali compound when the aryl halide reacts with sodium metal. This intermediate then undergoes a nucleophilic attack by the alkyl halide to form the final alkyl-aryl product. byjus.com

Radical Mechanism: In this mechanism, the sodium atom facilitates the formation of both aryl and alkyl radicals. These radicals then combine to create the substituted aromatic compound. byjus.comrsc.org There is empirical evidence supporting both mechanisms. byjus.com

A general representation of the Wurtz-Fittig reaction is the coupling of two aryl halides in the presence of a metal like sodium to yield a biphenyl derivative. rsc.org However, the reaction is often plagued by side reactions, which can limit its applicability. wikipedia.org

Bennett–Turner Reaction

In 1914, Bennett and Turner investigated a coupling reaction for the synthesis of biphenyl compounds. rsc.org Their work involved the homocoupling of phenylmagnesium bromide with CrCl₃ in diethyl ether. rsc.org A notable variation of this reaction utilizes copper(II) chloride (CuCl₂) as a promoter for the homocoupling reaction, a contribution made by Krizewsky and Turner. rsc.org

Direct Functionalization and Electrophilic Substitution Reactions on Biphenyl Scaffolds

Direct functionalization of the biphenyl core offers a more straightforward alternative to coupling reactions that require pre-halogenated starting materials. orgsyn.org Electrophilic substitution reactions, similar to those of benzene (B151609), are common for biphenyls. rsc.org Since biphenyl itself is a neutral molecule lacking a functional group, functionalization is a necessary step for further reactions. rsc.org

Reactions such as Friedel-Crafts acylation can be performed on the biphenyl scaffold. For instance, the reaction of biphenyl with oxalyl chloride in the presence of aluminum chloride (AlCl₃) can yield acylated products like 4,4'-biphenyl ketone. rsc.org The substitution pattern in electrophilic aromatic substitution on biphenyls is influenced by the existing substituents on the rings. The introduction of an electrophile, such as a bromine cation (Br⁺), will typically occur at positions that are activated by the electronic nature of the rings. youtube.com

Oxidative Coupling Methodologies

Oxidative aromatic coupling is a powerful method for constructing biaryl linkages and has been a subject of study for over a century. d-nb.info These reactions can be performed intermolecularly to form biphenyls or intramolecularly, as in the Scholl reaction, to create larger polycyclic aromatic hydrocarbons. d-nb.info The general mechanism can proceed through either arenium cation or radical cation intermediates. d-nb.info

Various reagents can effect these direct coupling reactions, including palladium(II) acetate and thallium(III) trifluoroacetate. orgsyn.org For example, the oxidative coupling of 3,4-dimethoxy-acetamido stilbene can be promoted by Lewis acids like iron(III) chloride (FeCl₃), proceeding through a radical cation-mediated mechanism. researchgate.net

Specialized Synthetic Routes for Substituted Dimethoxybiphenyls

The synthesis of specifically substituted dimethoxybiphenyls often requires tailored synthetic strategies to achieve the desired regiochemistry.

Synthesis of Cyano-Substituted Dimethoxybiphenyls (e.g., 3',4'-Dimethoxybiphenyl-4-carbonitrile)

A prominent example of a specialized route is the synthesis of 3',4'-Dimethoxybiphenyl-4-carbonitrile. This compound can be efficiently prepared via a palladium-catalyzed Suzuki-Miyaura coupling reaction. nih.govresearchgate.net This modern cross-coupling method has become one of the most effective and widely used techniques for forming carbon-carbon bonds. rsc.org

In a typical procedure, 4-bromobenzonitrile is reacted with 3,4-dimethoxyphenylboronic acid. The reaction is catalyzed by a palladium source, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a base like potassium carbonate (K₂CO₃). nih.govresearchgate.net The reaction is often carried out in a mixed solvent system, such as methanol and water. nih.govresearchgate.net

Reaction Details for the Synthesis of 3',4'-Dimethoxybiphenyl-4-carbonitrile

Reactant/ReagentRoleMolar Equivalence (Example)
4-bromobenzonitrileAryl Halide1.0
3,4-dimethoxyphenylboronic acidBoronic Acid Coupling Partner1.2
Palladium(II) acetate (Pd(OAc)₂)Catalyst0.01
Potassium carbonate (K₂CO₃)Base2.0
Methanol/WaterSolvent-

This method provides the target cyano-substituted dimethoxybiphenyl in good yield after purification. nih.govresearchgate.net

Preparation of Diamine Dimethoxybiphenyl Derivatives (e.g., 3,3'-dimethoxybiphenyl-4,4'-diamine)

The synthesis of diamine dimethoxybiphenyl derivatives, such as 3,3'-dimethoxybiphenyl-4,4'-diamine (also known as o-dianisidine), is a crucial process for creating various functional materials, including polymers and Schiff bases. One common synthetic route involves the condensation reaction of 3,3'-dimethoxybenzidine with other molecules. For instance, the title compound N,N′-Bis(4-chlorobenzylidene)-3,3′-dimethoxybiphenyl-4,4′-diamine can be synthesized by mixing 3,3'-dimethoxybenzidine and 4-chlorobenzaldehyde in a 1:2 molar ratio in methanol at 343 K for one hour. nih.gov The mixture is then cooled to room temperature, yielding a solid product that can be recrystallized from methanol to obtain crystals suitable for analysis. nih.gov

This diamine derivative serves as a versatile starting material. It can be dissolved in dimethylformamide (DMF) with a few drops of dry pyridine to react with various acids like glutaric acid, adipic acid, or isophthalic acid to form new polymers. kashanu.ac.irkashanu.ac.ir The reaction mixture is typically stirred for a full day before being introduced into ice water with concentrated hydrochloric acid. kashanu.ac.ir Another application involves reacting 3,3'-dimethoxybiphenyl-4,4'-diamine with maleic anhydride in DMF under reflux conditions to produce a viscous byproduct which is then washed and dried. kashanu.ac.ir This diamine is also a commercially available reagent used in the synthesis of Covalent Organic Frameworks (COFs). rsc.org

The general procedure for polymer synthesis using this diamine is summarized in the table below.

Table 1: Synthesis of Polymers from 3,3'-dimethoxybiphenyl-4,4'-diamine

Reactant Solvent/Catalyst Conditions Product Type
Maleic anhydride DMF Reflux for ~4 hours Polymer Precursor kashanu.ac.ir
Adipic acid DMF / Pyridine Stirring for 24 hours, then precipitation Polymer kashanu.ac.irkashanu.ac.ir
Glutaric acid DMF / Pyridine Stirring for 24 hours, then precipitation Polymer kashanu.ac.irkashanu.ac.ir
Isophthalic acid DMF / Pyridine Stirring for 24 hours, then precipitation Polymer kashanu.ac.irkashanu.ac.ir
4-chlorobenzaldehyde Methanol 343 K for 1 hour Schiff Base nih.gov

Hydroalkylation-Dehydrogenation Pathways for Related Biphenyl Isomers (Conceptual Relevance)

While specific literature on the hydroalkylation-dehydrogenation of this compound is not prevalent, the conceptual principles derived from related biphenyl isomers are highly relevant. Hydrogenation and dehydrogenation are key transformations in the chemistry of aromatic compounds, including biphenyls and their derivatives. These reactions are crucial for applications such as hydrogen storage and the synthesis of specific isomers. researchgate.net

Dehydrogenation is a critical step in the metabolic degradation of biphenyl xenobiotics, where dihydrodiol derivatives are converted to catechols. nih.govresearchgate.net This process involves the rearomatization of an oxygenated ring. nih.gov Studies on biphenyl dihydrodiol stereoisomers show that dehydrogenation is an endothermic and exergonic process. nih.gov Catalytic dehydrogenation of perhydroterphenyl isomers (which are hydrogenated terphenyls) over platinum-on-carbon (Pt/C) catalysts has been investigated in flow reactors at temperatures between 280–340°C. researchgate.net The rate of hydrogen release is influenced by the isomerization of both the starting perhydroterphenyl and the resulting terphenyl products. researchgate.net

Hydroalkylation , on the other hand, involves the addition of an alkyl group and a hydrogen atom across a double bond. Recent advancements have demonstrated visible light-catalyzed hydroalkylation of aryl-alkenes using alkyl iodides. acs.org The proposed mechanism involves a halogen atom transfer followed by a radical-polar crossover to form the C-C bond. acs.org

Conceptually, a hydroalkylation-dehydrogenation pathway for a dimethoxybiphenyl isomer could involve two main stages:

Hydroalkylation: An initial reaction to introduce an alkyl group to the biphenyl system, potentially at an unsaturated site or through a coupling reaction.

Dehydrogenation: A subsequent step to form or restore aromaticity, which can be achieved catalytically and is often thermodynamically driven. This step is essential in synthesizing polycyclic aromatic compounds from their saturated or partially saturated precursors. researchgate.net

The interplay between hydrogenation and dehydrogenation is fundamental in catalytic processes involving polycyclic aromatic hydrocarbons. The kinetics and selectivity of these reactions are highly dependent on the catalyst, temperature, and the specific isomeric structure of the biphenyl derivative. researchgate.net

Stereoselective Synthesis Approaches for Atropisomeric Dimethoxybiphenyls

Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and their selective synthesis is a significant goal in chemistry. acs.org For dimethoxybiphenyls and other biaryls, the stereogenic axis is the bond connecting the two aromatic rings. Various strategies have been developed for the enantioselective preparation of these compounds. acs.org

One major strategy is the direct asymmetric construction of the stereogenic axis through the coupling of two different aromatic partners. acs.org However, methods that induce asymmetry after the formation of the atropisomeric bond are also common. These include:

Kinetic Resolution (KR)

Desymmetrization

Dynamic Kinetic Resolution (DKR)

Dynamic Kinetic Asymmetric Transformation (DYKAT) acs.org

Dynamic resolution methods are particularly well-suited for atropisomers due to the inherent thermal instability of the stereogenic bond. beilstein-journals.orgnih.gov For example, atropisomeric biaryl aldehydes, including alkoxy-substituted variants, undergo diastereoselective condensation with chiral auxiliaries like (−)-ephedrine or a proline-derived diamine. beilstein-journals.orgnih.gov The level of selectivity in these reactions is highly dependent on the solvent, temperature, and reaction conditions. beilstein-journals.orgnih.gov By heating the aldehyde and diamine in a sealed tube, thermodynamic control can be achieved, leading to diastereomeric ratios up to 5:1. nih.gov Furthermore, a process called crystallization-induced dynamic transformation can allow for the isolation of a single diastereoisomer in high yield (up to 85%). nih.gov

Another powerful approach is catalyst-controlled stereoselective synthesis . Chiral ligands, which are often atropisomeric biaryls themselves, are used to direct the stereochemical outcome of a reaction. For instance, (S)-6,6'-(dimethoxybiphenyl)-2,2'-diylbis(diphenylphosphine), also known as (S)-MOBIPH, is an atropisomeric diphosphine ligand used in metal-catalyzed reactions. researchgate.net

Biocatalysis also offers a route to atropisomers. Enzymes like Rhizopus oryzae lipase (ROL) and porcine pancreatic lipase (PPL) have been used for the desymmetrization of prochiral 3'-substituted 2',6'-dimethoxybiphenyl-2,6-diyl diacetate derivatives. acs.org ROL, for example, selectively hydrolyzes the pro-S-acetate group, regardless of the substituent at the 3' position. acs.org

A more recent strategy involves a central-to-axial conversion of chirality . In this approach, a molecule with stereogenic centers is converted into an axially chiral product. For example, polysubstituted cyclohexanes with multiple stereocenters can be processed through several steps, including a final aromatization, to yield biaryl atropisomers. mdpi.com

Table 2: Comparison of Stereoselective Synthesis Strategies for Atropisomeric Biphenyls

Strategy Description Key Features Example
Dynamic Resolution Condensation of a racemic atropisomeric aldehyde with a chiral auxiliary to form diastereomers that can equilibrate. Selectivity depends on solvent and temperature; can be enhanced by crystallization. beilstein-journals.orgnih.gov Reaction of 6,2′-Dimethoxybiphenyl-2-carbaldehyde with a proline-derived diamine. beilstein-journals.org
Biocatalysis Use of enzymes to perform enantioselective transformations on a prochiral substrate. High selectivity; operates under mild conditions. Lipase-mediated hydrolysis of a dimethoxybiphenyl diacetate. acs.org
Central-to-Axial Conversion A multi-step synthesis where stereocenters in a cyclic precursor are used to control the axial chirality of the final aromatic product. Aromatization is the final chirality-determining step. mdpi.com Synthesis of biaryls from polysubstituted cyclohexanes. mdpi.com
Catalyst-Controlled Synthesis Use of a chiral catalyst to control the formation of the atropisomeric axis. Can achieve high enantioselectivity. Asymmetric coupling reactions using ligands like (S)-MOBIPH. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment of this compound can be achieved.

¹H NMR Analysis for Proton Environments and Substitution Patterns

The ¹H NMR spectrum of this compound is anticipated to display a complex set of signals in the aromatic region, along with two distinct singlets in the upfield region corresponding to the two methoxy (B1213986) groups. Due to the asymmetrical nature of the molecule, none of the aromatic protons are chemically equivalent, leading to a unique signal for each.

The protons on the 4'-methoxyphenyl ring (Ring B) would likely appear as a classic AA'BB' system, perceived as two doublets, due to the electron-donating nature of the para-methoxy group. The protons ortho to the methoxy group (H-2' and H-6') would be shielded and appear upfield compared to the protons meta to it (H-3' and H-5').

The protons on the 3-methoxyphenyl (B12655295) ring (Ring A) would present a more complex pattern. The H-2 proton, being ortho to both the methoxy group and the other phenyl ring, would likely show a distinct chemical shift. The H-4 proton would appear as a doublet of doublets, coupled to both H-5 (ortho coupling, J ≈ 7-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz). The H-6 proton would also be a doublet of doublets, coupled to H-5 (ortho) and H-2 (para, J ≈ 0-1 Hz, often not resolved). The H-5 proton would appear as a triplet, coupled to its two ortho neighbors, H-4 and H-6. The two methoxy groups (-OCH₃) would appear as sharp singlets, each integrating to three protons, typically in the range of 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'~7.50d~8.82H
H-3', H-5'~7.00d~8.82H
H-2~7.20m-1H
H-4~7.15m-1H
H-5~7.35t~8.01H
H-6~6.95m-1H
3-OCH₃~3.85s-3H
4'-OCH₃~3.88s-3H

¹³C NMR for Carbon Skeleton and Substitution Confirmation

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. For this compound, fourteen distinct signals are expected: twelve for the aromatic carbons and two for the methoxy carbons. The chemical shifts are influenced by the substitution pattern and the electronic effects of the methoxy groups.

The carbons directly bonded to the oxygen atoms (C-3 and C-4') are expected to be the most deshielded among the substituted aromatic carbons, appearing around 159-160 ppm. The quaternary carbons at the biphenyl linkage (C-1 and C-1') will also have distinct chemical shifts. The remaining protonated carbons will appear in the typical aromatic region of ~110-130 ppm. The two methoxy carbons will resonate at approximately 55-56 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~143
C-2~113
C-3~160
C-4~120
C-5~130
C-6~114
C-1'~133
C-2', C-6'~128
C-3', C-5'~114
C-4'~159
3-OCH₃~55.2
4'-OCH₃~55.3

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on each aromatic ring. For instance, on Ring A, H-5 would show cross-peaks with both H-4 and H-6. On Ring B, the protons at the 2' and 6' positions would show a correlation to the protons at the 3' and 5' positions. clinicsearchonline.orgchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. rsc.org Each protonated carbon in the ¹³C spectrum would show a cross-peak with its directly bonded proton(s) in the ¹H spectrum, greatly simplifying the assignment of the aromatic CH groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₄O₂), the calculated exact mass of the neutral molecule is 214.0994 g/mol . HRMS analysis would typically detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The precise mass measurement of these ions confirms the molecular formula and rules out other potential structures with the same nominal mass.

Table 3: HRMS Data for this compound

IonCalculated m/z
[C₁₄H₁₄O₂ + H]⁺214.0994 + 1.0078 = 215.1072
[C₁₄H₁₄O₂ + Na]⁺214.0994 + 22.9898 = 237.0892

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation in the source. dtu.dk This allows for clear determination of the molecular weight.

When subjected to tandem mass spectrometry (MS/MS), the [M+H]⁺ ion of this compound can be induced to fragment. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for methoxy-substituted biphenyls often involve the loss of methyl radicals (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy groups.

A probable fragmentation pathway could involve the initial loss of a methyl radical to form an ion at m/z 199. A subsequent loss of carbon monoxide (CO, 28 Da) could lead to a fragment at m/z 171. Another possible fragmentation is the loss of formaldehyde, resulting in an ion at m/z 184. These characteristic losses help to confirm the presence and nature of the methoxy substituents on the biphenyl core.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of the atoms within a molecule. For this compound, both infrared and Raman spectroscopy offer complementary information regarding its molecular structure and functional groups.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the aromatic rings and the methoxy groups.

The key vibrational modes can be assigned to specific spectral regions:

C-H Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl groups in the methoxy substituents are observed in the 2800-3000 cm⁻¹ region.

C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings give rise to a series of sharp bands in the 1400-1610 cm⁻¹ region. These are characteristic of the aromatic backbone.

C-O Ether Vibrations: The prominent C-O stretching vibration of the aryl-alkyl ether linkage is a key diagnostic feature. This typically results in a strong absorption band in the 1200-1300 cm⁻¹ region for the asymmetric stretch and a weaker band around 1000-1050 cm⁻¹ for the symmetric stretch.

Specific absorption bands observed for this compound provide clear evidence for these functional groups.

Table 1: Characteristic Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
2955C-H Asymmetric StretchMethyl (-CH₃)
2834C-H Symmetric StretchMethoxy (-OCH₃)
1606C=C StretchAromatic Ring
1517C=C StretchAromatic Ring
1482C=C StretchAromatic Ring
1247Asymmetric C-O-C StretchAryl-Alkyl Ether
1215Symmetric C-O-C StretchAryl-Alkyl Ether

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. jasco-global.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. wikipedia.orgibsen.com While IR absorption requires a change in the molecule's dipole moment during a vibration, a Raman signal is produced when there is a change in the molecule's polarizability. mt.com

For a molecule like this compound, Raman spectroscopy is conceptually relevant for several reasons:

Probing the Biphenyl Backbone: The symmetric stretching vibrations of the carbon-carbon bonds within the aromatic rings and the inter-ring C-C bond are often strong in the Raman spectrum but may be weak in the IR spectrum. This provides a more complete picture of the skeletal vibrations of the biphenyl core.

Symmetry and Selection Rules: Due to different selection rules, vibrations that are inactive or weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is crucial for a comprehensive vibrational analysis.

Low-Frequency Modes: Raman spectroscopy can effectively probe low-frequency modes, such as the torsional vibrations between the two phenyl rings, which provide information about the molecule's conformation.

Therefore, a combined analysis of both IR and Raman spectra would yield a more thorough understanding of the vibrational dynamics of this compound.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions provide information about the electronic structure, particularly the extent of conjugation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the energy required to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). In conjugated systems like this compound, the most significant electronic transitions are typically π → π* transitions.

The biphenyl system features a conjugated network of π-electrons across both aromatic rings. The extent of this conjugation is dependent on the dihedral angle between the rings; a more planar conformation allows for greater π-orbital overlap, which lowers the HOMO-LUMO energy gap. This decrease in the energy gap results in the absorption of light at longer wavelengths (a bathochromic or red shift).

Substituents on the aromatic rings also influence the absorption maximum (λmax). The methoxy groups (-OCH₃) are auxochromes, which are groups that, when attached to a chromophore (the biphenyl system), modify the wavelength and intensity of absorption. As electron-donating groups, they can extend the conjugation through resonance, further shifting the λmax to longer wavelengths. For the closely related compound 4,4'-Dimethoxybiphenyl, a strong absorption peak is observed in the ultraviolet region. aatbio.com

Table 2: Representative UV-Vis Absorption Data for a Dimethoxybiphenyl Analog
CompoundAbsorption Maximum (λmax)Transition Type
4,4'-Dimethoxybiphenyl aatbio.com264 nmπ → π*

Note: Data for the 4,4'- isomer is used as a representative example for the dimethoxybiphenyl chromophore.

This absorption is characteristic of the extended π-conjugated system of the dimethoxy-substituted biphenyl core.

This compound itself is achiral. However, substituted biphenyls can exhibit a form of axial chirality known as atropisomerism. This occurs when rotation around the single bond connecting the two aryl rings is sterically hindered, typically by the presence of bulky substituents in the ortho positions. pharmaguideline.com If this rotational barrier is high enough to allow for the isolation of the individual rotational isomers (enantiomers), the molecule is considered chiral. youtube.com

Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. rsc.org A chiral molecule will absorb one form of circularly polarized light more strongly than the other, resulting in a CD signal.

For a chiral dimethoxybiphenyl derivative, CD spectroscopy would reveal:

Presence of Chirality: A non-zero CD spectrum confirms that the molecule is chiral and that one enantiomer is in excess.

Absolute Configuration: The sign of the Cotton effects in the CD spectrum can be correlated to the absolute configuration of the atropisomer. The twisted biphenyl rings create a helical structure, which can be designated as having P (plus) or M (minus) helicity. Theoretical calculations and empirical rules can relate the sign of the observed CD signal at specific electronic transitions to the P or M configuration of the chiral axis.

Therefore, while not applicable to this compound itself, CD spectroscopy is a critical tool for the stereochemical elucidation of its potentially chiral, ortho-substituted derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering a detailed view of the molecule's conformation in the solid state.

Table 3: Crystallographic Data for Dimethoxybiphenyl Analogs
CompoundCrystal SystemSpace GroupInter-ring Dihedral Angle (°)
3,3'-DimethoxybiphenylMonoclinicP2₁/c~37.5°
4,4'-Dimethoxybiphenyl-3,3',5,5'-tetracarboxylic acid nih.govTetragonalI4₁cd24.3°

Note: Data from related isomers are presented to illustrate typical solid-state conformations.

This data suggests that this compound would also adopt a twisted, non-planar conformation in the crystal lattice, influenced by a balance between intramolecular steric effects and intermolecular packing forces, such as hydrogen bonds or π-π stacking interactions.

Crystal Structure Analysis and Unit Cell Parameters

The crystallographic analysis of 3,5-Dichloro-3',4'-dimethoxybiphenyl, a derivative of the target compound, reveals its solid-state conformation and packing. The compound crystallizes in the monoclinic system, a common crystal system for substituted biphenyls. The specific unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined with precision.

Table 1: Crystal Data and Structure Refinement for 3,5-Dichloro-3',4'-dimethoxybiphenyl. nih.gov
ParameterValue
Empirical FormulaC₁₄H₁₂Cl₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1983 (4)
b (Å)10.1588 (4)
c (Å)12.7834 (5)
β (°)101.999 (2)
Volume (ų)1291.64 (9)
Z4

Dihedral Angles and Torsion Angles of Biphenyl Moieties

A critical structural parameter for biphenyl systems is the dihedral angle (or torsion angle) between the planes of the two aromatic rings. This angle dictates the extent of π-conjugation between the rings and is influenced by both steric hindrance from substituents and intermolecular packing forces.

In the solid state, the two benzene rings of 3,5-Dichloro-3',4'-dimethoxybiphenyl are not coplanar. The dihedral angle between the rings is 42.49 (6)°. nih.gov This twist is a common feature in biphenyl compounds, representing a compromise between the stabilizing effect of π-delocalization (favoring planarity) and the steric repulsion between ortho-hydrogens on adjacent rings (favoring a twisted conformation). nih.gov

Furthermore, the methoxy groups exhibit slight torsion relative to the plane of the benzene ring to which they are attached. For 3,5-Dichloro-3',4'-dimethoxybiphenyl, the methoxy groups on the non-chlorinated ring are nearly coplanar with the ring, displaying dihedral angles of 4.0 (2)° and -2.07 (19)°. nih.gov

Table 2: Key Dihedral and Torsion Angles for Biphenyl Derivatives.
CompoundInter-ring Dihedral Angle (°)Methoxy Group Torsion Angles (°)Source
3,5-Dichloro-3',4'-dimethoxybiphenyl42.49 (6)4.0 (2), -2.07 (19) nih.gov
4-Iodo-3,3′-dimethoxybiphenyl43.72 (9)Not specified nih.gov
3,4-dimethoxy-4′-methylbiphenyl30.5 (2)-5.0 (2), 1.4 (2) nih.gov

Intermolecular Interactions and Packing Arrangements (e.g., Van der Waals)

The arrangement of molecules within the crystal lattice is governed by a network of intermolecular interactions. While strong hydrogen bonds may be absent in this compound, weaker forces such as van der Waals forces, C—H⋯O interactions, and π–π stacking play a crucial role in the crystal packing.

For the derivative 3,5-Dichloro-3',4'-dimethoxybiphenyl, the crystal structure exhibits significant π–π stacking interactions between the chlorinated benzene rings of adjacent, inversion-related molecules. The inter-planar stacking distance is a relatively short 3.3695 (17) Å, indicating a stabilizing attractive interaction. nih.gov In other related structures, such as 3,4-dimethoxy-4′-methylbiphenyl, the packing is influenced by a combination of weak C—H⋯O hydrogen bonds and C—H⋯π interactions, which link the molecules into a two-dimensional network. nih.gov The packing in many substituted biphenyls is primarily directed by a combination of these weak van der Waals and electrostatic forces. nih.gov

Advanced Surface and Core-Level Spectroscopies (Applied to Biphenyl Systems)

Advanced spectroscopic techniques provide detailed information about the electronic properties of molecules, complementing the structural data from crystallography. These methods are highly sensitive to the elemental composition, chemical state, and orbital energies.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Atomic Contributions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical state of atoms within the top few nanometers of a material. wikipedia.org By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. libretexts.org

For a biphenyl system like this compound, XPS can distinguish between the different carbon and oxygen environments. The C 1s spectrum would be expected to show multiple components: one for the aromatic carbons bonded only to other carbons and hydrogen, another for the aromatic carbons bonded to the oxygen atoms of the methoxy groups, and a third for the methyl carbons of the methoxy groups. Similarly, the O 1s spectrum would confirm the presence of oxygen in the methoxy ether linkage. Shifts in these binding energies can provide information about the electronic effects of substituents on the aromatic rings. libretexts.org

Photoemission Spectroscopy (PES) for Valence Electronic States

Photoemission Spectroscopy (PES), particularly using ultraviolet photons (UPS), is a powerful tool for probing the energy levels of valence electrons, which are involved in chemical bonding. aps.org The technique provides a direct measurement of the density of occupied electronic states.

When applied to biphenyl systems, PES can map the energies of the molecular orbitals. royalsocietypublishing.org The resulting spectrum reveals the energy of the highest occupied molecular orbital (HOMO), which is critical for understanding the material's electronic properties, such as its ionization potential. The spectra of substituted biphenyls show distinct features corresponding to the π-orbitals of the aromatic system, and the positions of these features are influenced by the electronic nature (donating or withdrawing) of the substituents. royalsocietypublishing.org

X-ray Absorption Spectroscopy (XAS) for Unoccupied Electronic States

X-ray Absorption Spectroscopy (XAS) provides complementary information to PES by probing the unoccupied electronic states of a material. wikipedia.org The technique involves tuning the X-ray energy across an element's absorption edge (e.g., the Carbon K-edge) and measuring the absorption coefficient. The resulting spectrum, particularly the X-ray Absorption Near-Edge Structure (XANES or NEXAFS) region, contains information about the local geometry and the density of unoccupied states. youtube.com

In substituted biphenyls, C 1s XAS is particularly insightful. The spectra exhibit sharp peaks corresponding to the excitation of 1s core electrons into unoccupied π* orbitals. nih.govacs.org The energy and intensity of these C 1s → π* transitions are sensitive to the degree of delocalization between the two phenyl rings. This delocalization is directly related to the inter-ring torsion angle; a more planar conformation leads to greater π-conjugation and distinct changes in the XAS spectrum. nih.gov Therefore, XAS can be used as a sensitive probe of molecular conformation and the electronic interaction between the aromatic moieties. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. This method is particularly suited for the characterization of radical cations or anions, providing detailed information about the electronic structure and the distribution of the unpaired electron density within the molecule. For a molecule like 3,4'-Dimethoxybiphenyl, EPR spectroscopy can be instrumental in understanding the nature of its radical species, which might be formed through oxidation or reduction processes.

The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). Deviations from this value can provide insights into the extent of spin-orbit coupling and the nature of the atoms on which the unpaired electron is localized. For instance, a higher g-value is often observed when the unpaired electron is in proximity to an oxygen atom.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C). The resulting splitting of the EPR signal into multiple lines, known as hyperfine splitting, provides a "fingerprint" of the radical species. The magnitude of the hyperfine coupling constant (usually denoted as a) is proportional to the spin density at the interacting nucleus. This allows for the mapping of the unpaired electron's distribution across the molecular framework.

In the case of the this compound radical cation, the unpaired electron would be delocalized across the biphenyl (B1667301) system. The extent of this delocalization and the specific spin densities at each proton and carbon atom could be determined through the analysis of the hyperfine coupling constants. The methoxy (B1213986) groups at the 3 and 4' positions would significantly influence the electron distribution due to their electron-donating nature. This would be reflected in the hyperfine coupling constants of the aromatic protons and the protons of the methoxy groups themselves.

Similarly, the this compound radical anion would also exhibit a characteristic EPR spectrum. The analysis of its hyperfine structure would reveal the distribution of the excess electron, which would likely be concentrated on the biphenyl rings. Comparing the hyperfine coupling constants of the radical cation and anion would provide valuable information about the differences in their electronic structures.

The hypothetical EPR data for the this compound radical cation are presented below for illustrative purposes. These values are based on general principles and data from similar aromatic radical species.

Table 1: Hypothetical EPR Data for the this compound Radical Cation

ParameterHypothetical Value
g-factor ~2.0030
Hyperfine Coupling Constants (a)
a(H, position 2)0.25 mT
a(H, position 4)0.40 mT
a(H, position 5)0.15 mT
a(H, position 6)0.30 mT
a(H, position 2')0.28 mT
a(H, position 3')0.18 mT
a(H, position 5')0.18 mT
a(H, position 6')0.28 mT
a(H, 3-OCH₃)0.10 mT
a(H, 4'-OCH₃)0.12 mT

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this compound is not currently available in the searched literature.

Further research involving the generation of the radical species of this compound, for instance through chemical or electrochemical oxidation/reduction, followed by EPR spectroscopic analysis, would be necessary to obtain concrete experimental data and provide a detailed understanding of its electronic structure.

Computational and Theoretical Investigations of 3,4 Dimethoxybiphenyl

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, energy levels, and the response of the molecule to electromagnetic radiation.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties (HOMO, LUMO, Band Gap)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of organic molecules. irjweb.comnih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy configuration. irjweb.com

From the optimized geometry, key electronic properties can be derived. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. youtube.com The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons, while the LUMO is the orbital that most readily accepts an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comniscpr.res.in A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. irjweb.com For biphenyl (B1667301) derivatives, DFT calculations have shown that the HOMO-LUMO energy gap is a key factor in confirming the stability of the compound. niscpr.res.in For instance, a study on 4,4'-dimethoxy-1,1-biphenyl calculated a HOMO-LUMO energy gap of 4.57 eV, indicating good stability. niscpr.res.in DFT calculations typically employ various functionals, such as B3LYP, PBEPBE, and PBE0, combined with basis sets like 6-311G(d,p) or Def2-TZVP to achieve reliable results. nih.govclinicsearchonline.org

Table 1: Example DFT-Calculated Electronic Properties for a Biphenyl Derivative

Property Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -5.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -1.0
Band Gap (ΔE) ELUMO - EHOMO 4.0 to 5.0

Note: Values are illustrative for substituted biphenyl systems and can vary based on the specific derivative, functional, and basis set used.

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Electronic Spectra

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. chemrxiv.orguci.edu It extends the principles of DFT to study electronic excited states, providing a cost-effective way to predict electronic absorption spectra. uci.edusemanticscholar.org TD-DFT calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without a change in the molecular geometry. chemrxiv.orgresearchgate.net These calculated energies and their corresponding oscillator strengths can be used to simulate a UV-Vis absorption spectrum. rsc.org

While highly popular, the accuracy of TD-DFT can be limited, particularly for certain types of electronic transitions like charge-transfer and Rydberg excitations. chemrxiv.orgrsc.org For many medium-sized organic molecules, TD-DFT can achieve a mean accuracy of about 0.3 eV for vertical excitation energies. chemrxiv.orgsemanticscholar.org In studies of the parent compound biphenyl, TD-DFT has been used to optimize the geometries of excited states and calculate transition energies, though it has been noted to sometimes underestimate the energy of certain states compared to higher-level methods. researchgate.netrsc.org

Many-Body Wavefunction Methods (e.g., SAC-CI, CASSCF, CASPT2) for High-Level Electronic Structure

For a more accurate description of electronic excited states, especially in cases where TD-DFT may be inadequate, more sophisticated many-body wavefunction methods are employed. These methods provide a more rigorous treatment of electron correlation.

Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI): This method is a robust tool for studying a variety of excited states. researchgate.netrsc.org It has been successfully applied to calculate the absorption and circular dichroism spectra of biphenyl, providing results that align well with experimental findings. rsc.org

Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method is essential for studying systems with significant static electron correlation, such as molecules undergoing bond breaking, transition states, or those with low-lying excited states. chemrxiv.orgdipc.org It involves selecting a subset of orbitals (the "active space") where electron correlation is treated with high accuracy via a full configuration interaction. chemrxiv.org

Complete Active Space Second-Order Perturbation Theory (CASPT2): To account for the dynamic electron correlation that is not captured by CASSCF, second-order perturbation theory is often applied, resulting in the CASPT2 method. molcas.orgarxiv.org CASPT2 is known as a reliable tool for calculating the electronic structures of both ground and excited states for a wide range of molecules. molcas.org Studies on biphenyl have utilized CASSCF and CASPT2 to investigate the energies of low-lying electronic states, concluding, for instance, that the lowest singlet state of isolated biphenyl takes a planar geometry. researchgate.netrsc.org These methods generally provide results that are in close agreement with each other and with experimental data. rsc.org

Topological Properties of Electron Density and Steric Interactions

The topological analysis of electron density, often performed using methodologies like Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed picture of chemical bonding and non-covalent interactions. This analysis examines the critical points in the electron density (ρ) and its Laplacian (∇²ρ) to characterize the nature of atomic interactions. dergipark.org.tr

Investigations of Charge Transport Properties in Biphenyl Derivatives

Biphenyl derivatives are components of materials used in organic electronics, such as organic field-effect transistors (OFETs). imaging.org Understanding their charge transport properties is therefore of significant interest. Theoretical models are used to calculate key parameters that govern how easily a charge (electron or hole) can move through the material. vu.nl

Key parameters include charge transfer integrals (or electronic coupling) and site energies. vu.nl The charge transfer integral quantifies the electronic interaction between adjacent molecules and is crucial for charge hopping. These parameters are highly sensitive to the geometric conformation, including the stacking distance and relative orientation (e.g., twist angle) between neighboring molecules. vu.nl Computational methods, including those based on DFT, can calculate these parameters as a function of molecular arrangement. vu.nl Studies on liquid crystalline biphenyl dimers have utilized the time-of-flight (TOF) technique to experimentally measure charge carrier mobility, which can then be correlated with theoretical calculations to understand the structure-property relationships governing charge transport. imaging.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo methods, are used to study the dynamic behavior of molecules and materials over time. nih.gov These simulations can provide insights into the conformational flexibility of 3,4'-Dimethoxybiphenyl, its interactions with solvents, and its behavior in larger molecular assemblies. mdpi.com

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with the forces between atoms being calculated using a molecular mechanics force field. mdpi.com This allows for the exploration of the conformational landscape of the molecule and the calculation of various thermodynamic properties. nih.gov For example, simulations could be used to study the rotational barrier between the two phenyl rings in this compound and how it is influenced by the methoxy (B1213986) substituents and the surrounding environment. Such studies are vital for understanding the link between molecular structure, dynamics, and macroscopic properties in various applications, from materials science to biochemistry. nih.gov

Mechanistic Computational Studies

Computational chemistry is a cornerstone for the detailed investigation of chemical reaction mechanisms. By modeling the transformation from reactants to products, these studies can identify reactive intermediates, determine energy barriers, and elucidate the precise sequence of bond-breaking and bond-forming events.

Density Functional Theory (DFT) is a quantum mechanical method that has become a workhorse for analyzing reaction pathways due to its favorable balance of accuracy and computational cost. nih.gov It is used to calculate the electronic structure of molecules and map the potential energy surface of a reaction, revealing the most likely path from reactants to products. mdpi.com

A reaction pathway analysis for a compound structurally similar to this compound, 1-(3′,4′-dimethoxyphenyl) propene (DMPP), illustrates the power of this approach. mdpi.com Using the M06-2X DFT functional, a complete reaction pathway comprising seven steps was mapped out. mdpi.com The study detailed a sequence of complex chemical transformations, including:

Formation of radical species

Bond transformations

Addition of water and molecular oxygen

Atomic reordering

Deacetylation to form the final product mdpi.com

By calculating the energy at each point along the reaction coordinate, DFT can confirm the sequence of events and identify any intermediate species that are formed and consumed during the reaction. mdpi.com This level of detail allows chemists to understand not just what products are formed, but precisely how they are formed.

A critical aspect of reaction pathway analysis is the identification of transition states (TS). A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the path between a reactant and a product. mdpi.com It represents the energy barrier that must be overcome for the reaction to proceed.

DFT calculations are highly effective at locating the geometry of these unstable transition state structures. mdpi.comresearchgate.net Once a transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea or ΔG‡). mdpi.com A high activation energy implies a slow reaction, while a low activation energy suggests a faster reaction.

Transition StateActivation Energy (Ea) (kcal/mol)Activation Gibbs Free Energy (ΔG‡) (kcal/mol)
TS1 79.5282.05
TS2 25.1229.02
TS3 34.1237.06
TS4 40.7543.62

This table shows the calculated activation energies for the four transition states identified in the reaction of DMPP. Data sourced from Morales, et al. (2016). mdpi.com

Chemical reactions can proceed through different types of intermediates, most commonly involving ions (charged species) or radicals (species with unpaired electrons). Computational methods, particularly DFT, are instrumental in distinguishing between these pathways by analyzing the electronic structure of the intermediates and transition states.

For instance, the mechanism of lignin (B12514952) degradation, which involves molecules similar to this compound, has been shown to proceed through both ionic and radical species. mdpi.com Computational studies have identified the formation of a veratryl alcohol cation radical as a key ionic intermediate. mdpi.com The reaction then proceeds through several non-enzymatic steps that involve radical chemistry. These steps include the addition of water, the splitting off of a proton to form a radical, and the involvement of a peroxyl radical (a molecule containing an O-O• group). mdpi.com

By examining the spin density distribution calculated by DFT, researchers can confirm the location of unpaired electrons in radical intermediates. Similarly, charge analysis can confirm the localization of positive or negative charges in ionic intermediates. This allows for a clear elucidation of whether a particular step in a reaction mechanism follows, for example, a hydrogen atom transfer (HAT) mechanism, which is characteristic of radical scavenging, or a single electron transfer (SET) mechanism, which can involve both radical and ionic species. nih.gov Such insights are fundamental to understanding and controlling the outcomes of complex organic reactions.

Structure-Activity/Property Relationship (SAR/SPR) Modeling Methodologies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools pivotal in medicinal chemistry and materials science for correlating the chemical structure of a compound with its biological activity or physical properties. For this compound, these methodologies can provide predictive insights into its behavior, guiding further experimental research.

Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) are 3D-QSAR (Quantitative Structure-Activity Relationship) techniques that explore the relationship between the 3D properties of a molecule and its biological activity. These methods are predicated on the principle that a molecule's shape and the electrostatic and steric fields it generates are crucial for its interaction with a biological target.

Molecular Shape Analysis (MSA) focuses on quantifying the steric properties of a molecule. It involves aligning a set of molecules and then describing their shapes using various descriptors. These descriptors can then be used to build a QSAR model. For instance, in a study of tebuquine (B1682963) analogues, which are complex biphenyl derivatives, MSA was employed to develop a predictive model for their antimalarial activity. The inclusion of spatial descriptors in the MSA model resulted in significant predictive ability for the test set molecules acs.org. While a specific MSA study on this compound is not documented in the provided search results, this methodology could be applied to a series of its derivatives to understand how modifications to its structure impact its shape and, consequently, a particular biological activity.

Molecular Field Analysis (MFA) , with Comparative Molecular Field Analysis (CoMFA) being a prominent example, goes a step further by calculating both steric and electrostatic fields around the aligned molecules. acs.org A study on polyhalogenated dibenzo-p-dioxins, dibenzofurans, and biphenyls utilized CoMFA to create predictive QSAR models for their binding to the Ah receptor. acs.org The CoMFA-derived QSARs for all three classes of compounds, including biphenyls, demonstrated strong cross-validated correlations for receptor binding, indicating high predictive power. acs.org This suggests that a similar approach could be valuable for this compound and its analogues to predict their interaction with specific receptors or enzymes, provided a set of compounds with known activities is available for model training. The steric and electrostatic fields would be calculated at various grid points around the molecule, and these values would serve as the independent variables in a partial least squares (PLS) analysis to correlate them with biological activity.

The table below illustrates the key differences between MSA and MFA, which could be applied to study this compound.

FeatureMolecular Shape Analysis (MSA)Molecular Field Analysis (MFA/CoMFA)
Primary Focus Steric properties (shape) of molecules.Steric and electrostatic fields around molecules.
Descriptors Shape descriptors derived from molecular alignment.Field values at grid points surrounding the molecules.
Application Correlating molecular shape with biological activity.Correlating 3D steric and electrostatic properties with biological activity.
Example from Literature Predictive modeling of antimalarial activity of tebuquine analogues. acs.orgPredictive QSAR models for Ah receptor binding of polyhalogenated biphenyls. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scivisionpub.com It is widely used to predict the interaction between a small molecule (ligand) and a protein (receptor). scivisionpub.com In the context of this compound, molecular docking could be employed to investigate its potential binding to various protein targets, providing insights into its possible biological activities.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the binding affinity, typically expressed as a binding energy score. A lower binding energy generally indicates a more stable complex and a higher binding affinity. For example, a molecular docking study of 4-(tert-butyl)-4'-methoxy-1,1'-biphenyl with an oncogene protein (PDB ID: 5P21) yielded a binding score of -7.1 kcal/mol, suggesting it could be a potential anti-cancer drug. rasayanjournal.co.in The interactions stabilizing the complex, such as hydrogen bonds and hydrophobic interactions, are also identified. rasayanjournal.co.in

Another study on 3-methoxy flavone (B191248) derivatives docked against the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) demonstrated how different substitutions on the core structure influence binding affinity. nih.gov For instance, one derivative complexed in the binding site of ER-α showed a binding energy of -10.14 kcal/mol. nih.gov

While no specific molecular docking studies focused solely on this compound were found, the methodology is clearly applicable. To perform such a study, one would need the 3D structure of this compound and the crystal structure of a target protein of interest. The docking simulation would then predict the binding pose and affinity, which could be used to generate hypotheses about its biological function and to guide the design of more potent analogues.

The following table summarizes findings from molecular docking studies on related biphenyl and methoxy-containing compounds, illustrating the type of data that could be generated for this compound.

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key InteractionsPotential Application
4-(tert-butyl)-4'-methoxy-1,1'-biphenylOncogene Protein (5P21)-7.1Hydrogen bonds, electrostatic and hydrophobic interactions. rasayanjournal.co.inAnti-cancer. rasayanjournal.co.in
3-methoxy flavone derivative (Cii)Human estrogen receptor alpha (ER-α)-10.14Not specified. nih.govAnti-breast cancer. nih.gov

Theoretical Insights into Catalytic Processes and Species (e.g., Redox Shuttles)

Theoretical and computational chemistry offers powerful tools to investigate the mechanisms of catalytic processes at a molecular level. This includes understanding the degradation of compounds like this compound and exploring their potential role in electrochemical systems as redox shuttles.

The concept of redox shuttles is relevant in the context of overcharge protection for lithium-ion batteries. A redox shuttle is a molecule added to the electrolyte that can be reversibly oxidized and reduced at a specific potential. If a battery is overcharged, the redox shuttle is oxidized at the cathode, diffuses to the anode to be reduced, and then diffuses back, creating a cycle that dissipates the excess energy as heat. While specific theoretical studies on this compound as a redox shuttle are not available, research on other aromatic compounds provides a basis for how it could be investigated. For example, triphenylamines have been studied as a class of redox shuttle molecules, with their stability and tunable oxidation potentials being key attributes. researchgate.net Computational methods can be used to predict the oxidation potential of candidate molecules like this compound, as well as the stability of their radical cations, which is crucial for a long cycle life.

The following table outlines the key aspects of theoretical investigations into catalytic processes and redox shuttles that could be relevant for this compound.

Area of InvestigationComputational MethodologiesPotential Insights for this compound
Catalytic Degradation Density Functional Theory (DFT), Quantum Mechanics/Molecular Mechanics (QM/MM). mdpi.comPrediction of degradation pathways, identification of intermediates, and calculation of reaction energetics. mdpi.com
Redox Shuttle Properties DFT, Ab initio methods.Prediction of oxidation potential, stability of the radical cation, and suitability for overcharge protection in batteries.

Stereochemical Aspects and Conformational Analysis of 3,4 Dimethoxybiphenyl

Conformational Dynamics of the Biphenyl (B1667301) Core

The conformation of biphenyls is defined by the torsional or dihedral angle between the planes of the two phenyl rings. This angle represents a balance between two opposing forces: steric repulsion between ortho-substituents, which favors a twisted, non-planar conformation, and π-conjugation between the rings, which favors a planar conformation. ic.ac.uk

In the vast majority of cases, including unsubstituted biphenyl, steric hindrance outweighs the resonance stabilization of the planar form. For biphenyl in the gas phase, the equilibrium torsional angle is approximately 44°, representing the lowest energy conformation. chemistnotes.comresearchgate.net This non-planar structure is a consequence of the repulsion between the hydrogen atoms at the ortho positions. libretexts.org

The planarity of the molecule can be influenced by the physical state. In the solid state, crystal packing forces can sometimes favor more planar conformations. researchgate.net For biphenyls without ortho-substituents, a wide range of torsional angles from 0° to 60° has been observed in crystal structures. researchgate.net

While no specific experimental data for the gas-phase torsional angle of 3,4'-Dimethoxybiphenyl is readily available, data from a closely related compound, 3,4-dimethoxy-4′-methylbiphenyl, shows a dihedral angle of 30.5° in the crystal state. nih.gov This suggests that this compound also adopts a significantly non-planar conformation. The electronic effects of the methoxy (B1213986) substituents may slightly alter the potential energy surface compared to unsubstituted biphenyl, but the fundamental twisted nature of the core remains.

The interconversion between the two equivalent twisted conformations (enantiomers) of a biphenyl proceeds through two main transition states: a planar conformation (0° dihedral angle) and a perpendicular conformation (90° dihedral angle). ic.ac.uk For unsubstituted biphenyl, these barriers are very low and of similar energy, calculated to be around 1.4-2.0 kcal/mol (6-8.3 kJ/mol). chemistnotes.comcomporgchem.combiomedres.us This low barrier allows for millions of interconversions per second at room temperature.

For this compound, the lack of ortho-substituents means its rotational energy profile is expected to be very similar to that of the parent biphenyl molecule. The methoxy groups in the meta and para positions have a negligible steric impact on the rotational barrier. Therefore, the interconversion between its twisted conformations would be extremely rapid, precluding the isolation of any specific conformer.

The table below provides a comparison of key conformational parameters.

CompoundEquilibrium Torsional Angle (Gas Phase)Rotational Barrier at 0° (kcal/mol)Rotational Barrier at 90° (kcal/mol)
Biphenyl~44°~1.4~1.6
This compound ~30-45° (estimated) ~1.5 (estimated) ~1.6 (estimated)

Data for Biphenyl from literature. chemistnotes.comcomporgchem.com Data for this compound are estimated based on principles for non-ortho-substituted biphenyls.

Spectroscopic and Computational Probes for Stereochemistry of this compound

Spectroscopic and computational methods are crucial tools for investigating the subtle stereochemical and conformational properties of such molecules.

Chiral Recognition Studies

Chiral recognition involves the differential interaction of a chiral molecule with a chiral environment, such as a chiral stationary phase in chromatography or a chiral host molecule. While direct chiral recognition studies specifically targeting this compound are not extensively documented in scientific literature, the principles of chiral separation techniques can be applied to understand its potential behavior.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. abo.fiunife.it This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of a chiral analyte, leading to different retention times. Polysaccharide-based CSPs, for instance, are widely used for the resolution of a broad range of chiral compounds. abo.fi

For a molecule like this compound, which is expected to have a low rotational barrier, chiral recognition would likely only be observable at very low temperatures where the interconversion between enantiomeric conformers is slowed sufficiently. At ambient temperatures, the rapid rotation around the biphenyl bond would result in an averaged, achiral structure, precluding separation on a chiral column.

The table below outlines the general conditions under which chiral recognition of biphenyls is typically studied, which would be applicable to this compound under appropriate temperature conditions.

Technique Chiral Selector/Environment Principle of Recognition Applicability to this compound
Chiral HPLCPolysaccharide-based CSPs (e.g., cellulose, amylose (B160209) derivatives)Formation of transient diastereomeric complexes with differing stabilities.Potentially applicable at cryogenic temperatures to resolve conformational enantiomers.
Chiral SFCSimilar to HPLC, but with supercritical fluid as the mobile phase.Similar principles of diastereomeric interaction.May offer different selectivity compared to HPLC, but low temperature would still likely be required.
NMR SpectroscopyChiral solvating agents or lanthanide shift reagents.Formation of diastereomeric complexes leading to distinguishable NMR signals for the enantiomers.Could potentially be used to observe the presence of conformational enantiomers at low temperatures.

This table is generated based on general principles of chiral recognition of biphenyls and does not represent specific experimental data for this compound.

Theoretical Prediction of Chiral Properties

Computational chemistry provides valuable insights into the stereochemical and chiral properties of molecules, including those that are difficult to study experimentally. Theoretical methods can be used to calculate the rotational energy barrier of biphenyls and to predict their chiroptical properties, such as optical rotation.

The rotational barrier in biphenyls is the energy required for the molecule to pass through a planar or perpendicular transition state as one ring rotates relative to the other. For unsubstituted biphenyl, this barrier is quite low, on the order of 6-8 kJ/mol. comporgchem.combiomedres.us The absence of bulky ortho-substituents in this compound suggests that its rotational barrier would be of a similar low magnitude. This low barrier is insufficient to prevent rapid racemization at room temperature, which typically requires a barrier of at least 80-100 kJ/mol. libretexts.org

Theoretical calculations can also predict the specific rotation of a chiral molecule, which is a measure of its ability to rotate plane-polarized light. nih.gov These calculations are highly dependent on the computational method and basis set used. For a molecule like this compound, one could theoretically calculate the specific rotation of its stable, non-planar (chiral) conformers. However, it is important to reiterate that due to rapid interconversion, the net observed optical rotation of a bulk sample at room temperature would be zero.

The following table summarizes the types of theoretical calculations that can be applied to understand the chiral properties of this compound.

Computational Method Calculated Property Relevance to this compound
Density Functional Theory (DFT)Rotational energy barrierWould likely confirm a low barrier to rotation, consistent with the absence of ortho-substituents.
Time-Dependent DFT (TD-DFT)Electronic Circular Dichroism (ECD) SpectrumCould predict the ECD spectrum of the individual, transiently chiral conformers.
Ab initio methods (e.g., CCSD(T))Specific optical rotationCould provide a theoretical value for the optical rotation of the non-interconverting enantiomeric conformers.

This table outlines potential theoretical studies and does not reflect published computational results for this compound.

Reactivity and Reaction Mechanisms Involving 3,4 Dimethoxybiphenyl

Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction for electron-rich aromatic compounds like 3,4'-dimethoxybiphenyl. wikipedia.org The substituents on the benzene (B151609) rings determine the rate and regioselectivity of the reaction. wikipedia.orgwikipedia.org

The this compound molecule has two methoxy (B1213986) groups (-OCH₃), which are strong activating groups. They donate electron density to the aromatic rings through resonance (a +M effect), making the rings more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. brainly.comorganicchemistrytutor.com Both methoxy groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. organicchemistrytutor.comlibretexts.org

Directing Effects of Substituents:

Ring A (3-methoxy-substituted phenyl): The methoxy group at the 3-position is meta to the biphenyl (B1667301) linkage. It strongly activates its own ring and directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).

Ring B (4'-methoxy-substituted phenyl): The methoxy group at the 4'-position is para to the biphenyl linkage. It also strongly activates its ring, directing electrophiles to the ortho positions (C3' and C5').

Due to the conjugation between the two phenyl rings, the electron-donating effects can be transmitted across the entire biphenyl system. However, electrophilic attack is most likely to occur on the ring that is more strongly activated. In this compound, both rings are activated, and the precise location of substitution can depend on the specific electrophile and reaction conditions, including steric hindrance. The positions ortho to the methoxy groups are generally the most electron-rich and therefore the most probable sites for substitution. organicchemistrytutor.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Ring Position Influence of Methoxy Group Predicted Reactivity
A C2 ortho to 3-OCH₃ Highly Favored
C4 ortho to 3-OCH₃ Highly Favored
C5 - Less Favored
C6 para to 3-OCH₃ Highly Favored
B C2', C6' meta to 4'-OCH₃ Less Favored
C3', C5' ortho to 4'-OCH₃ Highly Favored

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is generally unfavorable for electron-rich aromatic systems like this compound. chemistrysteps.com

The standard SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a good leaving group (e.g., a halide). chemistrysteps.comfiveable.me These EWGs are necessary to activate the ring towards nucleophilic attack by making it electron-deficient and to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. fiveable.memasterorganicchemistry.com

Since this compound possesses electron-donating methoxy groups, its aromatic rings are highly electron-rich and thus deactivated towards nucleophilic attack. For a nucleophilic substitution to occur on this compound, it would typically need to be chemically modified first, for instance, by introducing both a suitable leaving group and powerful electron-withdrawing groups onto one of the rings. Alternative, non-classical NAS pathways, such as those proceeding through benzyne intermediates or concerted mechanisms, might be possible but would require specific and often harsh reaction conditions not typically associated with this substrate. wikipedia.orgnih.gov

Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they are central to the synthesis and functionalization of biaryl compounds like this compound. musechem.comnih.gov

The most common cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, proceed through a general catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. yonedalabs.comlibretexts.org

The Suzuki-Miyaura reaction, for example, which couples an organoboron compound with an organic halide or triflate, follows a well-established three-step mechanism: musechem.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (e.g., 4-bromoanisole), forming a square-planar Pd(II) complex. This step is often the rate-determining step in the catalytic cycle. libretexts.orgchemrxiv.org

Transmetalation: In the presence of a base, the organoboron reagent (e.g., 3-methoxyphenylboronic acid) transfers its organic group to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product (e.g., this compound) and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. yonedalabs.comlibretexts.org

This mechanistic pathway allows for the efficient construction of the C-C bond linking the two phenyl rings of the biphenyl scaffold.

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium source (precatalyst) and, crucially, the ancillary ligands that coordinate to the metal center. researchgate.netsigmaaldrich.com

Catalysts: Common palladium precatalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various preformed Pd(II) complexes that are reduced in situ to the active Pd(0) species. yonedalabs.com

Ligands: Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and promoting key steps in the catalytic cycle. reddit.com Organophosphines are the most dominant class of ligands used in this context. sigmaaldrich.comtcichemicals.com Key characteristics of effective ligands include:

Electron-Donating Ability: Electron-rich ligands, such as trialkylphosphines (e.g., tri-tert-butylphosphine) and certain biarylphosphines, increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides. nih.govtcichemicals.com

Steric Bulk: Bulky ligands promote the final reductive elimination step, which releases the product and regenerates the catalyst. They can also help stabilize the highly reactive, low-coordinate Pd(0) species that is believed to be a key intermediate in the catalytic cycle. nih.govacs.org

The development of sophisticated ligands, such as the bulky and electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), has dramatically expanded the scope and efficiency of cross-coupling reactions, allowing them to proceed under milder conditions and with a broader range of substrates. nih.gov

Table 2: Common Catalysts and Ligands in Palladium-Catalyzed Cross-Coupling

Component Examples Function
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ Source of the active Pd(0) catalyst.
Monodentate Phosphine Ligands PPh₃, P(t-Bu)₃, SPhos, XPhos Stabilize the Pd center, tune electronic properties and steric environment.
Bidentate Phosphine Ligands DPPF, Xantphos Chelate to the metal, influencing bond angles and catalyst stability.
N-Heterocyclic Carbene (NHC) Ligands IPr, SIMes Strong σ-donors that form highly stable and active catalysts.

Oxidation and Reduction Reactions

Oxidation: The methoxy groups of this compound are susceptible to oxidative cleavage, a reaction known as O-demethylation, which would convert them into hydroxyl groups to form the corresponding dihydroxybiphenyl. This transformation can be achieved using various reagents, such as strong Lewis acids like boron tribromide (BBr₃) or through enzymatic processes. For instance, studies on related methoxylated flavonoids have shown that cytochrome P450 enzymes can efficiently catalyze the O-demethylation of methoxyarenes. nih.gov Under more forceful oxidative conditions, the aromatic rings themselves can be cleaved.

Reduction: The aromatic rings of biphenyl are generally resistant to reduction due to their inherent aromatic stability. Catalytic hydrogenation (e.g., using H₂ with a Pt, Pd, or Ni catalyst) can reduce the rings to a cyclohexyl-cyclohexane system, but this typically requires high pressures and temperatures. lumenlearning.comlibretexts.org

A more common method for the partial reduction of aromatic rings is the Birch reduction, which uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source. lumenlearning.commasterorganicchemistry.com The reactivity of an aromatic ring in a Birch reduction is sensitive to the electronic nature of its substituents. Electron-donating groups, like the methoxy groups in this compound, decrease the rate of reduction. lumenlearning.commasterorganicchemistry.com If other reducible functional groups were present on the molecule (such as a nitro group), they would typically be reduced under much milder conditions than the aromatic rings themselves. libretexts.org

Electrochemical Oxidation and Redox Shuttles (e.g., 4,4'-Dimethoxybiphenyl)

The electrochemical behavior of dimethoxy-substituted aromatic compounds, including this compound, is of significant interest due to their potential applications in electronic devices and as redox mediators. The methoxy groups, being electron-donating, lower the oxidation potential of the aromatic rings, making them susceptible to electrochemical oxidation. Early studies on the electrochemical oxidation of related aromatic ethers revealed that the reaction typically proceeds through the formation of a cation radical. beilstein-journals.org This intermediate can then undergo various subsequent reactions. For instance, the anodic oxidation of complex molecules containing a 3,4-dimethoxybenzyl group has been shown to yield products like dihydroisoquinolinium salts. rsc.org

A key application of the redox properties of dimethoxybiphenyls is their use as "redox shuttles" for overcharge protection in lithium-ion batteries. While specific data for this compound is limited, the mechanism can be understood from analogues like 1,2-dimethoxybenzene and 4,4'-dimethoxybiphenyl. researchgate.net A redox shuttle additive has a specific oxidation potential that is slightly above the cathode's potential at the end of a normal charge. If the battery is overcharged, the cell voltage increases to the point where the shuttle molecule is oxidized at the cathode. This oxidized species then diffuses to the anode, where it is reduced back to its original state. This process effectively "shuttles" charge between the electrodes, dissipating the excess charging energy as heat and preventing the cell voltage from rising to a level that would cause electrolyte decomposition and damage the battery. researchgate.net The process is a reversible redox reaction that locks the cell's potential, preventing dangerous overcharging. researchgate.net

Table 1: Mechanism of a Dimethoxy-Aromatic Redox Shuttle for Overcharge Protection

StepLocationProcessDescription
1. Oxidation Cathode (Positive Electrode)Shuttle -> Shuttle⁺ + e⁻During overcharging, the redox shuttle molecule is oxidized, losing an electron.
2. Diffusion ElectrolyteShuttle⁺ diffuses from cathode to anodeThe oxidized shuttle cation radical moves through the electrolyte towards the anode.
3. Reduction Anode (Negative Electrode)Shuttle⁺ + e⁻ -> ShuttleAt the anode, the shuttle cation radical is reduced back to its original neutral state.
4. Cycle RepeatsThe shuttle molecule diffuses back to the cathodeThis cycle continues as long as the overcharge condition persists, dissipating energy. researchgate.net

Oxidative Cleavage and Cyclization Reactions

The electron-rich nature of the dimethoxylated rings in this compound makes the compound a substrate for various oxidative reactions, which can lead to either cleavage of bonds or the formation of new cyclic structures.

Oxidative Cleavage: Oxidative cleavage reactions can involve the breakdown of the aromatic rings or the cleavage of C-C bonds in substituents attached to the biphenyl core. While direct ring cleavage of this compound requires harsh conditions, studies on related lignin (B12514952) model compounds demonstrate the susceptibility of the 3,4-dimethoxyphenyl moiety to such reactions. For example, the enzyme Lignin Peroxidase can catalyze the Cα-Cβ cleavage of the propylene side chain in 1-(3',4'-dimethoxyphenyl)propene (DMPP), yielding 3,4-dimethoxybenzaldehyde (veratraldehyde). nih.govresearchgate.net This reaction highlights how the dimethoxy-substituted ring can activate adjacent bonds towards oxidative cleavage. The process involves the formation of radical intermediates and is dependent on oxygen. nih.govmdpi.com

Cyclization Reactions: Cyclization reactions involving the this compound core or its derivatives can be used to synthesize more complex polycyclic aromatic systems. Anodic oxidation of some complex derivatives containing the 3,4-dimethoxybenzyl group, however, does not always lead to the expected intramolecular aryl-aryl coupling products. rsc.org Electrophilic cyclization is a viable strategy for forming new rings. For instance, appropriately substituted precursors can undergo intramolecular reactions to form fused polycyclic systems. mit.edu Furthermore, electrochemical oxidative cyclization has been successfully applied to 2,2'-dibromobiphenyls to create cyclic diaryl λ3-bromanes, demonstrating a pathway for forming new rings through intramolecular C-Br bond formation followed by C-C coupling under mild conditions. nih.gov

Functional Group Transformations and Derivatization

Reactions at Methoxy Groups (e.g., Demethylation)

The methoxy groups of this compound are key functional sites that can be chemically altered, most commonly through demethylation to yield the corresponding dihydroxybiphenyl. This transformation is significant as it can dramatically alter the compound's solubility, polarity, and biological activity.

Several methods exist for the demethylation of aryl methyl ethers:

Lewis Acids: Reagents such as aluminum halides can achieve regioselective demethylation. For example, in substrates like 3',4'-dimethoxy benzoic esters, an excess of aluminum halide can selectively cleave the p-methoxy group. google.com

Nucleophilic Reagents: Strong nucleophiles can also effect demethylation. Lithium diphenylphosphide, for instance, is a reagent that is specific for cleaving methyl ethers and can be used in the presence of other functional groups like ethyl ethers or even unprotected aldehydes. orgsyn.org

Enzymatic Demethylation: Biological systems employ enzymes for demethylation. Human cytochrome P450 enzymes, specifically CYP1B1, have been shown to be effective in the O-demethylation of 3',4'-dimethoxyflavone, a more complex molecule containing the same dimethoxy substitution pattern. nih.gov This reaction proceeds at a high rate, converting the substrate to 3',4'-dihydroxyflavone. nih.gov

Table 2: Comparison of Demethylation Methods for Dimethoxy-Aromatic Compounds

MethodReagent/CatalystKey FeaturesReference
Lewis Acid Cleavage Aluminum HalideCan be regioselective for the para-methoxy group. google.com google.com
Nucleophilic Cleavage Lithium DiphenylphosphideSpecific for methyl ethers; tolerates other functional groups. orgsyn.org orgsyn.org
Enzymatic Demethylation Cytochrome P450 1B1Highly efficient for specific substrates like 3',4'-dimethoxyflavone. nih.gov nih.gov

Reactions at Aromatic Ring Positions (e.g., Nitration, Halogenation)

The aromatic rings of this compound are activated towards electrophilic aromatic substitution by the electron-donating methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions.

Nitration: The introduction of a nitro group onto the aromatic rings can be achieved using standard nitrating agents. In highly activated systems like polymethoxybenzenes, a mixture of nitric acid and sulfuric acid readily forms nitroproducts. mdma.ch The reaction with methoxy-substituted aromatics can sometimes be complicated by competing oxidation reactions. rsc.org For example, the nitration of 4-methoxyphenol with nitrous acid can yield both the desired 4-methoxy-2-nitrophenol and benzoquinone as an oxidation product. rsc.org A novel and safer nitration protocol developed for 4-(4-methoxyphenyl)morpholine involves converting the substrate to its nitric acid salt before reaction with sulfuric acid, which provides better control over the stoichiometry and prevents over-nitration. figshare.com

Halogenation: Halogenation of the aromatic rings is also a feasible transformation. The existence of halogenated metabolites and synthetic precursors provides evidence for these reactions. For example, 3,5-Dichloro-3',4'-dimethoxybiphenyl has been identified as a dihydroxylated metabolite of a polychlorinated biphenyl (PCB), indicating that the dimethoxybiphenyl structure can be chlorinated in biological systems or synthesized chemically. nih.gov Similarly, iodinated biphenyls such as 4,4'-Diiodo-3,3'-dimethoxybiphenyl have been synthesized and used as precursors for more complex molecular structures. researchgate.net

Reactions with Specific Reagents and Catalytic Systems

Reactions in the Presence of Biomimetic Catalysts (e.g., Lignin Peroxidase on Dimethoxyphenyl Propene)

Biomimetic catalysts are synthetic systems designed to mimic the function of natural enzymes, often providing high selectivity and efficiency under mild conditions. princeton.edu The reactivity of the 3,4-dimethoxyphenyl moiety, a key structural unit in lignin, has been extensively studied using biomimetic systems that replicate the action of lignin-degrading enzymes.

Lignin peroxidase (LiP), an enzyme from the white-rot fungus Phanerochaete chrysosporium, is a powerful biocatalyst for the oxidation of non-phenolic aromatic compounds. nih.gov Its mechanism involves a one-electron oxidation of the substrate to form a cation radical. mdpi.com While direct studies on this compound are scarce, extensive research on the lignin model compound 1-(3',4'-dimethoxyphenyl)propene (DMPP) provides significant insight into the reactivity of the 3,4-dimethoxyphenyl group in the presence of LiP.

In an air atmosphere, LiP catalyzes the oxidation of DMPP, leading to the cleavage of the Cα-Cβ bond in the propylene side chain. nih.govresearchgate.net This reaction consumes molecular oxygen and produces veratraldehyde (3,4-dimethoxybenzaldehyde) as the major product, along with 1-(3',4'-dimethoxyphenyl)propan-2-one (DMPA). nih.gov The reaction proceeds through the formation of DMPP-derived peroxyl radicals, which can participate in self-propagating chemical reactions that accelerate the consumption of the starting material. nih.gov The cation radical of the 3,4-dimethoxyphenyl moiety is a key intermediate in this process. nih.gov

Table 3: Product Distribution from Lignin Peroxidase (LiP) Catalyzed Oxidation of 1-(3',4'-dimethoxyphenyl)propene (DMPP)

ProductChemical NameYield (%)Reaction TypeReference
VAD 3,4-Dimethoxybenzaldehyde27.8%Cα-Cβ Cleavage nih.govresearchgate.net
DMPA 1-(3',4'-Dimethoxyphenyl)propan-2-one8.7%Oxidation nih.govresearchgate.net

Yields reported after 10 minutes of incubation under an air atmosphere.

Metal-Catalyzed Inert Bond Activation

The functionalization of inert carbon-hydrogen (C-H) and carbon-oxygen (C-O) bonds in aromatic compounds like this compound is a pivotal area of research in modern organic synthesis. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalized starting materials. Transition metal catalysis, particularly with palladium, rhodium, iridium, and nickel, has emerged as a powerful tool for the direct activation of these otherwise unreactive bonds, enabling the construction of complex molecular architectures.

The reactivity of this compound in metal-catalyzed inert bond activation is dictated by the electronic properties of the methoxy groups and the inherent reactivity of the biphenyl scaffold. The methoxy group is a strong electron-donating group, which can influence the regioselectivity of C-H activation by increasing the electron density of the aromatic rings. Conversely, the carbon-oxygen bond of the methoxy group itself can be a site for activation, particularly with nickel catalysts.

Palladium-Catalyzed C-H Activation

Palladium catalysis is a versatile tool for the direct arylation of electron-rich aromatic compounds. nih.gov In the context of this compound, the electron-donating methoxy groups enhance the reactivity of the aromatic rings towards electrophilic palladation, a key step in many C-H activation cycles. The regioselectivity of this process is influenced by both steric and electronic factors. Generally, C-H activation is favored at the positions ortho to the methoxy groups due to the directing effect of the oxygen atom. However, steric hindrance can also play a significant role, potentially directing the activation to less hindered positions.

Research on related methoxy-substituted biphenyls has demonstrated the feasibility of palladium-catalyzed C-H arylation. For instance, in the palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes, the hydroxyl group directs the arylation to the ortho C-H bond. nih.gov While this compound lacks a hydroxyl directing group, the methoxy groups are expected to similarly influence the regioselectivity.

Table 1: Representative Palladium-Catalyzed C-H Arylation of Methoxy-Substituted Arenes

Catalyst SystemSubstrateCoupling PartnerProductYield (%)Reference
Pd(OAc)₂ / P(Cy)₃Anisole4-Chlorotoluene4-Methyl-4'-methoxybiphenyl75 nih.gov
Pd(OAc)₂ / PCy₃·HBF₄1,3-Dimethoxybenzene1-Bromo-4-tert-butylbenzene2',4'-Dimethoxy-4-tert-butylbiphenyl82 nih.gov
Pd(OAc)₂ / PPh₃2-Methoxynaphthalene4-Bromoanisole2-Methoxy-x-(4-methoxyphenyl)naphthalene68 nih.gov

This table presents data for analogous methoxy-substituted arenes to illustrate the potential reactivity of this compound under similar palladium-catalyzed conditions.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts are also highly effective for the C-H activation of arenes, often exhibiting different reactivity and selectivity profiles compared to palladium. Rhodium(III) catalysts, for example, can promote the ortho-arylation of various aromatic compounds. acs.orgnih.gov In the case of this compound, a rhodium catalyst could potentially activate C-H bonds at positions directed by the methoxy groups. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway, where the rhodium center coordinates to the aromatic ring and facilitates the cleavage of a C-H bond.

Studies on rhodium-catalyzed C-H functionalization of substituted arenes provide insights into the expected reactivity. For example, rhodium(I) catalysts have been used in intramolecular annulations of aryl ketimines, where C-H activation is directed by the imine group. nih.gov For this compound, while there is no strong directing group, the inherent electronic properties of the methoxy-activated rings would be the primary determinant of the reaction site.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has become a prominent method for the synthesis of arylboronate esters, which are versatile intermediates in organic synthesis. illinois.edunih.govnih.gov This reaction is particularly valuable as it often proceeds with high regioselectivity, primarily governed by steric factors. For this compound, iridium catalysis would likely lead to borylation at the least sterically hindered C-H positions on both aromatic rings. The electron-donating methoxy groups can also influence the reaction rate.

The general mechanism for iridium-catalyzed borylation involves an Ir(III)/Ir(V) catalytic cycle. illinois.edu The active iridium catalyst, typically bearing a bipyridine or phenanthroline ligand, reacts with the arene through oxidative addition of a C-H bond to the iridium center. Subsequent reductive elimination then furnishes the arylboronate ester and regenerates the active catalyst. For methoxy-substituted arenes, borylation generally occurs at positions meta and para to the methoxy group, avoiding the sterically hindered ortho positions.

Table 2: Iridium-Catalyzed C-H Borylation of Methoxy-Substituted Arenes

Catalyst SystemSubstrateBorylating AgentProduct(s)RatioYield (%)Reference
[Ir(cod)OMe]₂ / dtbpyAnisoleB₂pin₂3-MeO-Ph-Bpin / 4-MeO-Ph-Bpin48:5293 nih.gov
[Ir(cod)Cl]₂ / dtbpy1,2-DimethoxybenzeneB₂pin₂3,4-(MeO)₂-Ph-Bpin-99 nih.gov
[Ir(cod)OMe]₂ / dtbpy1,3-DimethoxybenzeneB₂pin₂2,4-(MeO)₂-Ph-Bpin / 3,5-(MeO)₂-Ph-Bpin94:699 nih.gov

This table showcases the regioselectivity and efficiency of iridium-catalyzed borylation on substrates with similar electronic properties to the rings of this compound.

Nickel-Catalyzed C-O and C-H Activation

Nickel catalysts offer a unique reactivity profile, enabling the activation of typically inert C-O bonds in aryl ethers. acs.orgresearchgate.net This provides a powerful method for the cross-coupling of methoxy-substituted arenes, including this compound. The cleavage of the C(aryl)-OMe bond by a low-valent nickel species is a key step in these transformations, allowing for the subsequent coupling with a variety of nucleophiles. This reactivity is often complementary to palladium-catalyzed reactions where C-O bonds are generally stable. acs.org

In addition to C-O activation, nickel catalysts are also capable of promoting C-H activation, particularly in cross-electrophile coupling reactions. nih.govorgsyn.org These reactions often proceed through radical mechanisms, offering different selectivity patterns compared to the two-electron pathways common for palladium and rhodium. For this compound, nickel catalysis could potentially lead to functionalization at either the C-H or C-O bonds, depending on the specific catalyst system and reaction conditions.

Table 3: Nickel-Catalyzed Cross-Coupling of Methoxy-Aryl Electrophiles

Catalyst SystemSubstrateCoupling PartnerProductYield (%)Reference
NiCl₂(dppp)4-Methoxy-1-naphthyl methyl etherMeMgBr4-Methyl-1-naphthyl methyl ether95 acs.org
Ni(cod)₂ / PCy₃AnisolePhenylboronic acidBiphenyl89 acs.org
NiI₂ / 4,4'-dimethoxy-2,2'-bipyridineN-(4-methoxyphenyl)acetamideEthyl 4-iodobutanoateN-(4-(4-ethoxycarbonylbutyl)phenyl)acetamide85 nih.gov

This table provides examples of nickel-catalyzed cross-coupling reactions involving methoxy-substituted aryl compounds, highlighting the potential for both C-O and C-H functionalization of this compound.

Advanced Materials and Applications Research Utilizing Dimethoxybiphenyl Scaffolds

Precursors for Functional Polymer Synthesis

Derivatives of 3,4'-Dimethoxybiphenyl, particularly diisocyanates and diamines, serve as key building blocks in the synthesis of a variety of functional polymers. The inherent properties of the dimethoxybiphenyl core, such as rigidity and specific electronic characteristics, can be imparted to the resulting polymer, influencing its thermal, mechanical, and biocompatibility profiles.

Polyurethane Elastomers and Coatings from Diisocyanates

Polyurethanes (PUs) are a versatile class of polymers typically synthesized through the polyaddition reaction of a diisocyanate with a polyol. google.commdpi.com The properties of the resulting polyurethane can be tuned by varying the chemical structures of both the diisocyanate and the polyol. lboro.ac.uk Aromatic diisocyanates generally impart rigidity, leading to better thermal and mechanical properties in the final polymer compared to their aliphatic counterparts. tue.nl

The synthesis of polyurethane elastomers using a diisocyanate derived from this compound would follow a standard step-growth polymerization process. The diisocyanate would react with a long-chain polyol (the soft segment) and a short-chain diol or diamine (the chain extender, or hard segment) to form the segmented copolymer structure characteristic of thermoplastic polyurethane elastomers. tue.nlresearchgate.net

The incorporation of the this compound diisocyanate as the hard segment is expected to produce polyurethanes with notable thermal stability and mechanical strength due to the rigidity of the biphenyl (B1667301) unit. The methoxy (B1213986) groups may also influence inter-chain interactions and the morphology of the hard domains. While aromatic diisocyanates are generally more reactive than aliphatic ones, the specific reactivity of a this compound derivative would be influenced by the electronic effects of the methoxy substituents. aidic.it

Component Function Expected Influence of this compound Moiety
DiisocyanateForms hard segment with chain extenderImparts rigidity, enhances thermal stability and mechanical strength.
PolyolForms soft segmentControls flexibility and elastomeric properties.
Chain ExtenderReacts with diisocyanate to form hard segmentInfluences hard segment packing and hydrogen bonding.

Bio-compatible Materials Development (Related to Dimethoxybiphenyl Diisocyanate Derivatives)

The development of biocompatible polyurethanes for medical applications is an area of significant research. researchgate.net A critical factor in the biocompatibility of polyurethanes is the nature of their degradation products. mdpi.com Polyurethanes derived from aromatic diisocyanates can degrade in vivo to produce aromatic diamines, some of which are known to be carcinogenic. nih.gov This has led to a preference for aliphatic diisocyanates in many medical-grade polyurethanes, as their degradation products are generally less toxic. nih.govresearchgate.net

However, aromatic diisocyanates continue to be explored for biomedical applications where high mechanical performance is required. The biocompatibility of a polyurethane derived from a this compound diisocyanate derivative would largely depend on the toxicity of the corresponding this compound diamine released upon degradation. While polyurethanes themselves can be biocompatible if no residual isocyanate groups are present, the long-term effects of their degradation products are a key consideration. aidic.itresearchgate.net Research into novel aromatic diisocyanates for biomedical use focuses on structures that yield non-toxic degradation products. mdpi.com Therefore, a thorough toxicological assessment of this compound diamine would be essential before its diisocyanate derivative could be considered for biocompatible material development.

Diisocyanate Type Advantages Disadvantages for Biocompatible Applications
Aromatic (e.g., MDI, TDI)High reactivity, produces rigid polymers with good mechanical properties. tue.nlaidic.itCan degrade to potentially toxic aromatic diamines. nih.govresearchgate.net
Aliphatic (e.g., HDI, IPDI)More resistant to UV degradation, degradation products are generally less toxic. aidic.itLower reactivity compared to aromatic counterparts. mdpi.com

Polymer Blending and Nanocomposites from Diamine Derivatives

Diamine derivatives of dimethoxybiphenyl serve as versatile monomers for creating novel polymers and for modifying existing polymer systems through blending and the formation of nanocomposites. Research on 3,3'-dimethoxybiphenyl-4,4'-diamine has demonstrated its utility in synthesizing new polymers by reacting it with various dicarboxylic acids. kashanu.ac.ir These polymers can then be blended with other polymers, such as polyvinyl alcohol (a synthetic polymer) or chitosan (a natural polymer), to create materials with tailored properties. kashanu.ac.ir

The introduction of a diamine based on the dimethoxybiphenyl scaffold into a polymer blend can enhance physical properties through specific interactions, such as hydrogen bonding. mdpi.com Furthermore, these polymer blends can be used as matrices for nanocomposites by incorporating nanoparticles like silica. kashanu.ac.ir In such systems, the diamine-derived polymer component can improve the dispersion of the nanofiller and the interfacial adhesion between the polymer matrix and the nanoparticles, leading to enhanced mechanical and thermal properties of the final nanocomposite material. acs.org The specific substitution pattern of the methoxy groups and amine functionalities on the biphenyl rings will influence the polymer chain's conformation and its interaction with other polymers and nanofillers.

Organic Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters (nodes) coordinated to organic molecules (linkers or struts). wikipedia.org The choice of both the metal node and the organic linker dictates the topology, porosity, and functionality of the resulting MOF. cd-bioparticles.net Biphenyl-based ligands, particularly dicarboxylic acids, are commonly used as rigid linkers in the synthesis of MOFs. wikipedia.org

A derivative of this compound, such as a dicarboxylic acid, could serve as a functional organic linker in MOF synthesis. The biphenyl core provides a rigid and linear strut, which is crucial for creating stable and porous framework structures. The length and geometry of the linker are primary factors in determining the pore size and network topology of the MOF. acs.org

The methoxy functional groups on the biphenyl linker would not only influence the electronic properties of the framework but could also serve as sites for post-synthetic modification. chimia.ch Functional groups on the linkers can tune the chemical environment within the pores, affecting the MOF's properties for applications such as gas storage, separation, and catalysis. rsc.org For example, the introduction of methoxy groups could alter the framework's affinity for specific guest molecules. The torsion angle between the phenyl rings of the biphenyl linker is also a critical parameter that can affect the final structure, with steric hindrance from substituents potentially preventing interpenetration of multiple framework networks. chimia.ch

MOF Component Role Contribution of this compound Linker
Metal Ion/Cluster (Node)Forms the vertices of the framework.Coordination site for the organic linker.
Organic Linker (Strut)Bridges the metal nodes to form the framework.Provides rigidity and defines pore size/shape. Methoxy groups offer sites for functionalization and can tune electronic properties.

Research in Organic Electronics and Photovoltaic Devices

Biphenyl derivatives are extensively studied for their applications in organic electronics due to their inherent π-conjugated systems, which are essential for charge transport. researchgate.netchemmethod.com The ability to easily tune their properties through chemical synthesis makes them promising candidates for components in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. royalsocietypublishing.org

π-Conjugated Systems and Electronic Properties in Devices

The performance of organic electronic devices is fundamentally linked to the electronic properties of the organic semiconductor materials used, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and their charge carrier mobility. chemmethod.com These properties are determined by the molecular structure, particularly the extent of π-conjugation and the nature of any substituent groups.

Property Relevance in Organic Electronics Influence of this compound Structure
π-Conjugation Facilitates the movement of charge carriers (electrons and holes). beilstein-journals.orgThe biphenyl core provides the conjugated backbone.
HOMO/LUMO Levels Determine the energy barriers for charge injection and the open-circuit voltage in solar cells. chemmethod.comMethoxy groups are electron-donating and can raise the HOMO level.
Charge Carrier Mobility Dictates how quickly charges move through the material, affecting device efficiency. royalsocietypublishing.orgInfluenced by molecular packing in the solid state and the degree of π-conjugation.
Thermal Stability Essential for the long-term operational stability of devices. royalsocietypublishing.orgThe rigid biphenyl structure contributes to good thermal stability.

Push-Pull Fluorophores for Optoelectronic Applications

Push-pull fluorophores are a class of organic molecules designed with an electron-donating (push) group and an electron-accepting (pull) group connected by a π-conjugated system. This architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable photophysical properties for optoelectronic devices. nih.gov The dimethoxybiphenyl moiety can serve as a component of the π-conjugated bridge or as part of the donor group in these systems.

The design of such materials focuses on tuning the ICT process to control absorption and emission wavelengths. nih.gov For instance, in V-shaped push-pull chromophores, the biphenylene linker plays a crucial role in modulating the electrochemical and photophysical properties. nih.gov While planar chromophores are often efficient, nonplanar structures can be advantageous for creating high-quality amorphous thin films, which are preferred for many optoelectronic applications to avoid issues related to crystallization. nih.gov

Derivatives based on a 1,2-diphenyl-acetylene core with donor and acceptor groups attached to the π-conjugated backbone are being investigated for their wavelength-shifting properties, which are relevant for applications like medical imaging. cnr.it The photophysical properties of these push-pull systems are highly sensitive to the molecular structure and the surrounding environment.

Table 1: Photophysical Properties of (D–π)2-type and (D–π)2Ph-type Fluorescent Dyes

Compound λmax,abs (nm) λmax,fl (nm) Stokes Shift (cm⁻¹) Φfl (in toluene) Φfl-solid τfl (ns)
OTK-2 400 447 2945 0.36 0.15 0.62

| OTT-2 | 438 | 490 | 3177 | 0.41 | 0.24 | 0.66 |

Data sourced from a study on (D–π)2-type and (D–π)2Ph-type fluorescent dyes, illustrating how the linker structure affects photophysical properties. beilstein-journals.org

Biphenyl-Based Carbon Nanomembranes

Carbon nanomembranes (CNMs) are free-standing, quasi-two-dimensional materials with molecular thickness and potentially large lateral dimensions. nih.govnih.gov They are typically fabricated from self-assembled monolayers (SAMs) of molecular precursors, such as biphenylthiols, on a substrate like gold. The process involves the cross-linking of the precursor molecules through electron beam irradiation. nih.gov

The structure of the precursor molecule is critical in determining the final properties of the CNM. While the exact internal structure of these membranes is complex and often disordered, it is derived from the initial arrangement of the biphenyl units in the SAM. nih.gov Molecular dynamics simulations suggest that the cross-linked structures form from highly excited precursors, and the resulting CNM is likely a disordered, metastable state. nih.gov The use of different anchor groups, such as carboxylates instead of thiols, has been shown to produce CNMs with equivalent characteristics, expanding the range of possible precursor molecules. researchgate.net This indicates that the electron-induced carbonization process is not highly sensitive to the specific anchoring moiety. researchgate.net

Ligand Design in Asymmetric Catalysis

The biphenyl scaffold is a cornerstone in the design of "privileged" chiral ligands for asymmetric catalysis. nih.gov The axial chirality of appropriately substituted biphenyls, such as BINAP and its derivatives, allows for the creation of a well-defined chiral environment around a metal center, enabling high enantioselectivity in a wide range of chemical transformations. nih.govnih.gov

The introduction of methoxy groups, as seen in ligands like 6,6′-dimethoxy-2,2′-bis(diphenylphosphino)-1,1′-biphenyl, plays a crucial role in tuning the ligand's electronic and steric properties. nih.gov These properties, often described by parameters like the dihedral angle of the biphenyl unit, are key factors influencing the reactivity and enantioselectivity of the resulting catalyst. nih.gov

The design principles for these ligands often involve:

C2 Symmetry: This reduces the number of possible isomeric metal complexes and competing reaction pathways, which can simplify mechanistic studies and improve enantioselectivity. nih.gov

Modular Synthesis: A flexible synthetic route allows for the systematic modification of the ligand structure to optimize its performance for a specific reaction and substrate. nih.govchimia.ch

Bifunctionality: Some modern ligands incorporate both a coordinating group (like a phosphine) and a functional group (like a carboxylate) that can act as a base or interact with the substrate, creating a more sophisticated catalytic system. nih.gov

Research in this area continues to focus on developing new, adjustable axially chiral biphenyl ligands to expand the scope and efficiency of asymmetric catalysis. nih.gov

Design and Synthesis of Advanced Chemical Probes and Tools

The this compound framework serves as a valuable scaffold for the creation of advanced chemical probes and tools. Its structural and electronic properties can be systematically modified to develop molecules for specific applications in chemical and biological research. The synthesis of such tools often involves leveraging the biphenyl core as a rigid spacer or as an element that can be functionalized to interact with target molecules or report on environmental changes.

For example, fluorinated versions of complex organic dyes, such as rhodamines and phthalocyanines, are synthesized to enhance properties like cell permeability and solubility for biological imaging. mdpi.com The core structures of these probes can be built upon scaffolds that may include biphenyl units. The development of probes often requires multi-step synthetic sequences, starting from functionalized precursors to build up the final complex molecule designed for a specific sensing or imaging task.

Exploration of Chemical Biology Applications through Derivative Synthesis

The synthesis of derivatives based on the dimethoxybiphenyl scaffold is a key strategy for exploring chemical biology. By creating libraries of related compounds, researchers can systematically investigate biological mechanisms, identify new therapeutic agents, and map out structure-activity relationships (SAR).

Synthesis of Structurally Related Compounds for Biological Mechanism Studies (e.g., Fibrate Derivatives, Antimalarial Analogues)

The dimethoxy-substituted phenyl or biphenyl motif is present in various biologically active compounds, and its inclusion in synthetic analogues allows for the study of its contribution to efficacy and mechanism of action.

Fibrate Derivatives: Fibrates are a class of drugs used to manage dyslipidemia. researchgate.net They are typically pro-drugs that are hydrolyzed in the body to the active fenofibric acid. scielo.br To improve properties like bioavailability, researchers design and synthesize new fibrate derivatives. researchgate.netscielo.br A series of derivatives based on a 3,4-dimethoxybenzene structure were designed and synthesized to evaluate their potential as hypolipidemic and liver-protective agents. researchgate.net In one study, a compound labeled T5, which incorporated this moiety, showed the strongest effect in lowering triglyceride and total cholesterol levels in a mouse model. researchgate.net

Antimalarial Analogues: The 4-aminoquinoline scaffold is central to several antimalarial drugs, including chloroquine. nih.gov Tebuquine (B1682963), a highly active 4-aminoquinoline, features a complex side chain. The synthesis of tebuquine analogues often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to build the biaryl-like structures in the side chain. nih.gov While the direct use of this compound in this context is not specified, the synthesis of novel antimalarial compounds frequently involves the incorporation of various substituted biphenyl and heterocyclic moieties to enhance potency and overcome drug resistance. nih.govrsc.org For instance, studies on tebuquine analogues have shown that modifications to the phenyl group on the side chain significantly impact antimalarial activity against strains of Plasmodium falciparum. nih.gov

Molecular Design and Chemical Space Exploration for Targeted Systems

This exploration is crucial in drug discovery and materials science. For example, in the development of antitumor agents, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have been synthesized to create a wide range of esters and amides with diverse biological activities. nih.gov Similarly, the synthesis of polymers and nanocomposites derived from 3,3'-dimethoxybiphenyl-4,4'-diamine has been explored for potential biological applications, including antibacterial and anticancer activity. kashanu.ac.irresearchgate.net By systematically varying the substituents and linking chemistry, researchers can fine-tune the properties of the final molecules to achieve desired functions, whether it be binding to a specific biological target or assembling into a material with specific optoelectronic properties.

Q & A

Basic Research Questions

Q. What are the key solubility properties of 3,4'-Dimethoxybiphenyl, and how do they influence experimental design?

  • Methodological Answer : this compound exhibits limited solubility in water (0.11 g/L at 25°C) but is soluble in ethanol and acetone. Researchers should prioritize polar aprotic solvents for reactions and recrystallization. For solubility-dependent assays (e.g., kinetic studies), pre-dissolve the compound in ethanol before dilution. Always confirm solubility empirically due to potential batch-to-batch variability .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : The Ullmann coupling reaction is a primary method, using iodinated methoxybenzene precursors and copper catalysts. For example, coupling 3-iodoanisole with 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd catalysis) yields the target compound. Optimize reaction temperatures (80–120°C) and ligand systems (e.g., SPhos) to enhance cross-coupling efficiency .

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm methoxy group positions and biphenyl linkage. X-ray crystallography (via SHELX programs) resolves molecular packing and torsion angles, critical for understanding polymorphism. For amorphous samples, FT-IR and Raman spectroscopy identify vibrational modes associated with methoxy and aromatic C–C bonds .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Wear nitrile gloves, chemical goggles, and lab coats. Use local exhaust ventilation to minimize dust inhalation. In case of skin contact, wash immediately with soap and water. Store away from strong oxidizers (e.g., HNO3_3) to prevent hazardous reactions. Refer to SDS guidelines for spill containment and waste disposal .

Q. How does this compound behave under varying storage conditions?

  • Methodological Answer : The compound is stable at room temperature but degrades under prolonged UV exposure. Store in amber glass vials at 4°C in a desiccator. Monitor for color changes (white to pale brown), which indicate oxidation. Avoid temperatures >180°C to prevent decomposition into CO/CO2_2 .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Polymorphism is common due to methoxy group flexibility. Use slow evaporation from ethanol/acetone mixtures to isolate single crystals. For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement. Analyze hydrogen-bonding networks (C–H···O) to predict packing motifs .

Q. What strategies resolve contradictory solubility data reported for this compound?

  • Methodological Answer : Discrepancies may arise from particle size or impurities. Use dynamic light scattering (DLS) to assess particle distribution. Perform thermogravimetric analysis (TGA) to rule out solvent retention. Validate solubility via UV-Vis calibration curves in triplicate .

Q. What are the environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Limited ecotoxicological data exist. Conduct OECD 301F biodegradability tests: incubate with activated sludge and monitor via HPLC. For photodegradation, expose aqueous suspensions to UV light (254 nm) and analyze intermediates (e.g., quinones) via LC-MS. Model bioaccumulation using log KowK_{ow} predictions .

Q. How do methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may hinder oxidative addition in Pd-catalyzed reactions. Use directing groups (e.g., esters) or switch to Ru catalysts for functionalization at the 4'-position. DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity .

Q. What advanced analytical methods are used to detect trace impurities in this compound?

  • Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. Set MRM transitions for common byproducts (e.g., demethylated derivatives). For elemental impurities, use ICP-MS with a collision/reaction cell to mitigate polyatomic interferences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.